4-Oxooctanoic acid (CAS 4316-44-3) is a medium-chain gamma-keto acid characterized by an eight-carbon aliphatic backbone with a terminal carboxylic acid and a ketone group at the C4 position [1]. It serves as a critical bifunctional precursor in the synthesis of gamma-lactones, such as gamma-octalactone, and substituted heterocycles [2]. Unlike shorter-chain oxo-acids, its extended aliphatic tail imparts distinct lipophilicity, making it highly soluble in organic solvents while remaining nearly insoluble in water [1]. This physicochemical profile is highly advantageous for industrial biphasic extractions and downstream synthetic processing, positioning it as a premium intermediate for flavor, fragrance, and specialized agrochemical procurement.
Substituting 4-oxooctanoic acid with shorter-chain analogs like levulinic acid (4-oxopentanoic acid) or positional isomers like 5-oxooctanoic acid compromises both process stability and product specificity. Levulinic acid is highly water-soluble and prone to moisture absorption, which can disrupt stoichiometric precision and complicate handling [1]. In contrast, the C8 chain of 4-oxooctanoic acid provides sufficient hydrophobicity to maintain a stable, water-insoluble state at room temperature, dramatically simplifying storage and weighing [2]. Furthermore, positional substitution with 5-oxooctanoic acid alters the cyclization trajectory during reduction, yielding delta-lactones (six-membered rings) rather than the highly valued gamma-lactones (five-membered rings) dictated by the C4 ketone position[3].
Shorter-chain keto acids such as levulinic acid possess low melting points (33–37 °C) and high water solubility, making them prone to moisture absorption and physical instability during storage[1]. In contrast, 4-oxooctanoic acid possesses an extended C8 hydrophobic tail that significantly reduces its affinity for water (insoluble in water) and raises its melting point to approximately 53 °C, allowing it to maintain a stable solid state and precise molecular weight during standard benchtop weighing and storage [2].
| Evidence Dimension | Melting point and water solubility |
| Target Compound Data | Melting point ~53 °C, insoluble in water |
| Comparator Or Baseline | Levulinic acid (C5 analog): Melting point 33–37 °C, very soluble in water |
| Quantified Difference | 16–20 °C higher melting point and complete shift to water insolubility |
| Conditions | Standard laboratory atmosphere and ambient temperature |
Eliminating the need for specialized moisture-free handling reduces operational bottlenecks and ensures reproducible stoichiometric yields in bulk synthesis.
The exact positioning of the ketone group at C4 is non-negotiable for the synthesis of five-membered gamma-lactones. Reduction of 4-oxooctanoic acid (e.g., via NaBH4) specifically drives cyclization to gamma-octalactone, achieving yields of up to 88% in optimized chemical reductions[1]. Substituting with 5-oxooctanoic acid inherently shifts the cyclization to form a six-membered delta-lactone, fundamentally altering the target molecule's structural and olfactory properties [2].
| Evidence Dimension | Lactone ring size and synthetic yield |
| Target Compound Data | Yields 5-membered gamma-octalactone (up to 88% chemical yield via NaBH4) |
| Comparator Or Baseline | 5-Oxooctanoic acid: Yields 6-membered delta-octalactone |
| Quantified Difference | 100% shift in ring size (gamma vs. delta lactone) |
| Conditions | Reductive cyclization (e.g., NaBH4 reduction) |
Buyers targeting gamma-lactone flavor and fragrance profiles must procure the C4-oxo specific isomer to ensure correct ring closure.
Industrial synthesis often relies on efficient aqueous-organic biphasic separation. Levulinic acid is highly water-soluble, which complicates its extraction from aqueous reaction mixtures and often requires exhaustive solvent use [1]. 4-Oxooctanoic acid, due to its longer aliphatic chain, is essentially insoluble in water but highly soluble in standard organic solvents. This distinct solubility profile allows for rapid, high-recovery organic extractions with minimal product loss to the aqueous phase [2].
| Evidence Dimension | Water solubility profile |
| Target Compound Data | Insoluble in water, highly soluble in organic solvents |
| Comparator Or Baseline | Levulinic acid: Very soluble in water and ethanol |
| Quantified Difference | Transition from highly water-soluble to water-insoluble, enabling direct phase separation |
| Conditions | Standard aqueous/organic biphasic extraction at room temperature |
Water insolubility drastically reduces solvent waste and processing time during downstream purification and product recovery.
In the development of pheromone traps for the globally invasive Asian eusocial hornet (Vespa velutina), 4-oxooctanoic acid is a mandatory active component. Research demonstrates that male hornets are only strongly attracted to a specific natural ratio of 4-oxooctanoic acid (4-OOA) and 4-oxodecanoic acid (4-ODA), specifically a 0.78 ratio of 4-OOA/4-ODA[1]. Using either compound in isolation, or altering the chain-length ratio, results in a failure to attract significantly more males than a blank control [1].
| Evidence Dimension | Pheromone trap male attraction efficacy |
| Target Compound Data | 0.78 ratio of 4-OOA to 4-ODA: Highly attractive (equivalent to live mature female) |
| Comparator Or Baseline | Single compounds or altered ratios: No significant attraction over blank control |
| Quantified Difference | Binary requirement for 4-OOA presence to achieve statistically significant male attraction |
| Conditions | Field/laboratory bioassays for Vespa velutina male attraction |
Agrochemical developers must procure exact 4-oxooctanoic acid to formulate viable, species-specific pest control lures.
As the direct precursor to gamma-octalactone and related chiral whisky lactone analogs, 4-oxooctanoic acid is the optimal starting material for reductive lactonization, ensuring high-yield formation of the critical five-membered ring [1].
Due to its strict requirement in the 0.78 (4-OOA/4-ODA) ratio blend, this compound is essential for manufacturing effective chemical lures for the invasive Asian hornet (Vespa velutina)[2].
Its water-insoluble, organic-soluble nature makes it an ideal C8 bifunctional building block for synthesizing pyrrolidines and other nitrogen-heterocycles via reductive amination, allowing for highly efficient aqueous workups compared to shorter-chain keto acids [3].